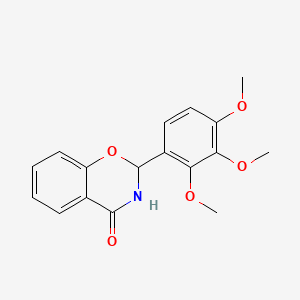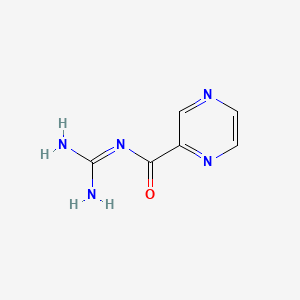
2-ピラジノイルグアニジン
概要
説明
ピラジノイルグアニジンは、分子式がC6H7N5Oの低分子化合物です。 ペンシルベニア州立大学医学部で最初に開発され、内分泌学および代謝性疾患における潜在的な治療用途について研究されています 。 この化合物は、抗高血糖剤および抗高脂血症剤として有望であることが示されています .
科学的研究の応用
作用機序
ピラジノイルグアニジンの作用機序は、さまざまな分子標的および経路との相互作用を含みます。 レニン・アンジオテンシン系を阻害することが示されており、これは血圧と体液バランスの調節に重要な役割を果たしています 。 さらに、ピラジノイルグアニジンは、細胞内pHと細胞容積の調節に関与するNa+/H+交換体-1(NHE1)を阻害します 。 この阻害は、細胞の恒常性を破壊し、がん細胞で細胞死を誘導します .
類似化合物の比較
ピラジノイルグアニジンは、アミロライド、5-(N-エチル-N-イソプロピル)-アミロライド(EIPA)、5-(N,N-ジメチル)-アミロライド(DMA)、および5-(N,N-ヘキサメチレン)-アミロライド(HMA)などの他のグアニジン誘導体と構造的に類似しています 。 これらの化合物は、Na+/H+交換体-1(NHE1)も阻害し、抗がん作用について研究されています 。 ピラジノイルグアニジンは、レニン・アンジオテンシン系の阻害能、潜在的な抗高血糖作用と抗高脂血症作用など、独自の特性を示します .
類似化合物
- アミロライド
- 5-(N-エチル-N-イソプロピル)-アミロライド(EIPA)
- 5-(N,N-ジメチル)-アミロライド(DMA)
- 5-(N,N-ヘキサメチレン)-アミロライド(HMA)
- エニポライドやカリポライドなどのベンゾイルグアニジン誘導体
生化学分析
Biochemical Properties
2-Pyrazinoylguanidine plays a significant role in biochemical reactions, particularly in the context of renal function. It interacts with various enzymes and proteins, including those involved in the renin-angiotensin system (RAS) and the Wnt/β-catenin signaling pathway. These interactions are crucial for its inhibitory effects on renal fibrosis and podocyte injury . Additionally, 2-Pyrazinoylguanidine has been shown to inhibit the phosphorylation of Smad3, a key protein in the TGF-β/Smad signaling pathway, thereby reducing collagen I expression and fibrogenesis .
Cellular Effects
2-Pyrazinoylguanidine exerts several effects on different cell types and cellular processes. In renal cells, it has been demonstrated to reduce the expression of collagen I and inhibit the activation of the renin-angiotensin system, which is essential for preventing renal fibrosis . Furthermore, 2-Pyrazinoylguanidine influences cell signaling pathways, such as the Wnt/β-catenin and TGF-β/Smad pathways, leading to changes in gene expression and cellular metabolism . These effects contribute to its potential therapeutic benefits in treating chronic kidney disease and other metabolic disorders.
Molecular Mechanism
The molecular mechanism of 2-Pyrazinoylguanidine involves several key interactions at the molecular level. It binds to specific proteins and enzymes, inhibiting their activity and altering downstream signaling pathways. For instance, 2-Pyrazinoylguanidine inhibits the phosphorylation of Smad3 by blocking its interaction with SARA and TGFβI, thereby preventing the activation of the TGF-β/Smad pathway . This inhibition leads to reduced collagen I expression and decreased fibrogenesis. Additionally, 2-Pyrazinoylguanidine affects the Wnt/β-catenin signaling pathway, further contributing to its antifibrotic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Pyrazinoylguanidine have been studied over extended periods. For example, in a study involving streptozotocin-induced diabetic rats, 2-Pyrazinoylguanidine treatment for 24 weeks resulted in reduced mortality and attenuation of diabetic nephropathy . The compound demonstrated stability and sustained efficacy over this period, with significant improvements in renal function and structure. These findings suggest that 2-Pyrazinoylguanidine has long-term benefits in managing chronic kidney disease and related conditions.
Dosage Effects in Animal Models
The effects of 2-Pyrazinoylguanidine vary with different dosages in animal models. In diabetic rats, higher doses of 2-Pyrazinoylguanidine were associated with greater reductions in plasma glucose, triglycerides, and cholesterol levels . At very high doses, potential toxic or adverse effects may occur, necessitating careful dosage optimization. These findings highlight the importance of determining the appropriate dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
2-Pyrazinoylguanidine is involved in several metabolic pathways, particularly those related to renal function and metabolic diseases. It interacts with enzymes and cofactors involved in the renin-angiotensin system and the Wnt/β-catenin signaling pathway . These interactions influence metabolic flux and metabolite levels, contributing to its therapeutic effects. Additionally, 2-Pyrazinoylguanidine has been shown to affect the excretion of urea and other metabolites, further highlighting its role in metabolic regulation .
Transport and Distribution
Within cells and tissues, 2-Pyrazinoylguanidine is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . In the renal tubules, 2-Pyrazinoylguanidine has been shown to inhibit the active transport of urea, affecting its excretion and reabsorption . These transport and distribution mechanisms are crucial for its therapeutic effects and overall efficacy.
Subcellular Localization
The subcellular localization of 2-Pyrazinoylguanidine plays a significant role in its activity and function. It is directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, 2-Pyrazinoylguanidine may localize to the renal tubules, where it exerts its effects on urea transport and renal function . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
準備方法
ピラジノイルグアニジンの合成は、ピラジンカルボキサミドとグアニジンとの反応を含みます。この反応は通常、エタノールまたはメタノールなどの溶媒を使用して、穏和な条件下で行われます。 このプロセスでは、反応物を加熱して、目的の生成物の形成を促進します 。 工業生産方法には、触媒の使用や温度および圧力条件の制御など、収率と純度を最大化する反応条件の最適化が含まれる場合があります .
化学反応の分析
ピラジノイルグアニジンは、以下を含むさまざまな化学反応を受けます。
これらの反応から生成される主要な生成物には、ピラジノ酸、3-アミノピラジノイルグアニジン、およびさまざまな置換誘導体が含まれます .
科学研究アプリケーション
類似化合物との比較
Pyrazinoylguanidine is structurally similar to other guanidine derivatives, such as amiloride, 5-(N-ethyl-N-isopropyl)-amiloride (EIPA), 5-(N,N-dimethyl)-amiloride (DMA), and 5-(N,N-hexamethylene)-amiloride (HMA) . These compounds also inhibit the Na+/H+ exchanger-1 (NHE1) and have been studied for their anticancer properties . pyrazinoylguanidine exhibits unique properties, such as its ability to inhibit the renin-angiotensin system and its potential antihyperglycemic and antihyperlipidemic effects .
Similar Compounds
- Amiloride
- 5-(N-ethyl-N-isopropyl)-amiloride (EIPA)
- 5-(N,N-dimethyl)-amiloride (DMA)
- 5-(N,N-hexamethylene)-amiloride (HMA)
- Benzoylguanidine derivatives such as eniporide and cariporide
特性
IUPAC Name |
N-(diaminomethylidene)pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c7-6(8)11-5(12)4-3-9-1-2-10-4/h1-3H,(H4,7,8,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBSDCKJFDZMHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40209151 | |
| Record name | 2-Pyrazinoylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40209151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60398-24-5 | |
| Record name | 2-Pyrazinoylguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060398245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyrazinoylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40209151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PYRAZINOYLGUANIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G15V730JCM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there structural analogs of 2-pyrazinoylguanidine that show different effects on urea transport?
A2: While the provided research doesn't directly compare 2-pyrazinoylguanidine to its structural analogs, it does highlight the impact of structural variations on biological activity. Specifically, the study on toad skin observed that phloretin, unlike 2-pyrazinoylguanidine, did not affect urea transport. [] This difference in activity, despite potential structural similarities, emphasizes the importance of specific molecular features in dictating interactions with biological targets involved in urea transport. Further investigations into a broader range of 2-pyrazinoylguanidine analogs could reveal valuable structure-activity relationships and potentially identify compounds with enhanced selectivity or potency for modulating urea transport.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



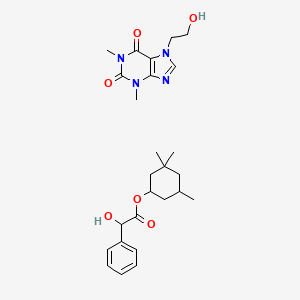
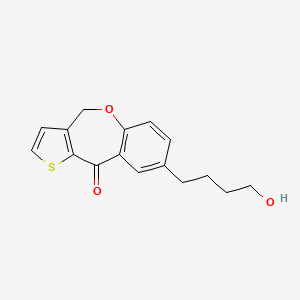
![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-methoxyiminocyclopentyl]hept-5-enoic acid](/img/structure/B1201137.png)

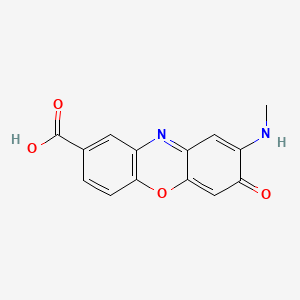
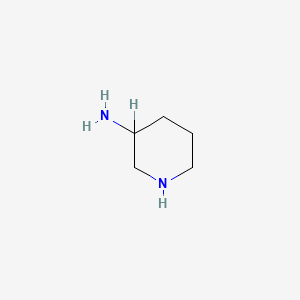
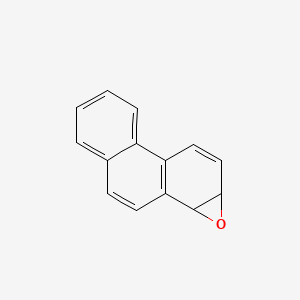
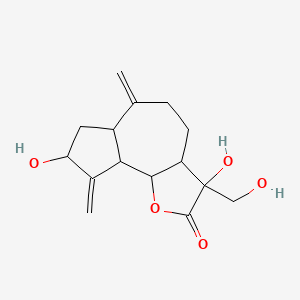
![N-[3-[methyl(methylsulfonyl)amino]phenyl]-2-phenoxyacetamide](/img/structure/B1201149.png)
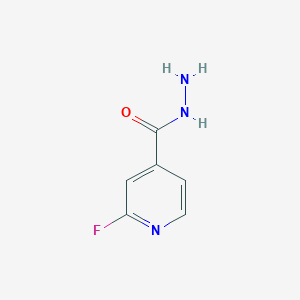
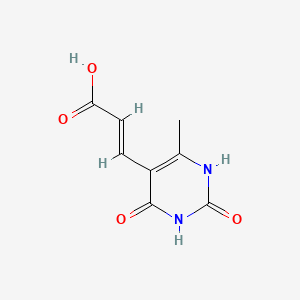
![4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide](/img/structure/B1201153.png)
